An In-depth Technical Guide to Adipic Acid Monobenzyl Ester
An In-depth Technical Guide to Adipic Acid Monobenzyl Ester
This guide provides a comprehensive technical overview of Adipic acid monobenzyl ester (CAS No. 40542-90-3), a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, physicochemical properties, spectroscopic characterization, and applications, with a focus on the causal reasoning behind experimental methodologies.
Introduction and Chemical Identity
Adipic acid monobenzyl ester, also known as 6-(benzyloxy)-6-oxohexanoic acid or benzyl hydrogen adipate, is a mono-ester derivative of adipic acid, a six-carbon dicarboxylic acid. The presence of both a terminal carboxylic acid and a benzyl ester functional group within the same molecule imparts a unique chemical reactivity, making it a valuable building block in organic synthesis.[1] Its structure allows for further chemical modifications at the free carboxylic acid end, while the benzyl ester provides a stable, yet readily cleavable, protecting group.
This dual functionality makes it a significant intermediate in the synthesis of a variety of chemical compounds, including polymers, plasticizers, and surfactants.[1][2] In the pharmaceutical and cosmetic industries, it serves as a building block for drug formulations to enhance solubility and bioavailability, and as an emollient in skincare products.[1]
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of Adipic acid monobenzyl ester are summarized below.
| Property | Value | Reference |
| CAS Number | 40542-90-3 | [1][3] |
| Molecular Formula | C13H16O4 | [1] |
| Molecular Weight | 236.27 g/mol | [1] |
| Appearance | Clear colorless to slight yellow liquid | [1] |
| Purity | ≥ 97-99% (HPLC) | [1] |
| Storage Temperature | 0-8°C | [1][4] |
| InChI Key | CQSWISNVQPOAEM-UHFFFAOYSA-N |
Safety Information:
Adipic acid monobenzyl ester is classified with the GHS07 pictogram, indicating that it can be a skin, eye, and respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis of Adipic Acid Monobenzyl Ester
The synthesis of dicarboxylic acid monoesters like Adipic acid monobenzyl ester requires a selective reaction at one of the two equivalent carboxylic acid groups. A common and effective strategy involves the reaction of a dicarboxylic acid with an alcohol in the presence of a catalyst, or the reaction of a cyclic anhydride with an alcohol.
Synthetic Pathway: Ring Opening of Adipic Anhydride
A conceptually straightforward approach to ensure mono-esterification is the use of a cyclic anhydride precursor. Adipic anhydride can be reacted with benzyl alcohol in a nucleophilic acyl substitution reaction. The attack of the alcohol on one of the carbonyl carbons of the anhydride leads to the opening of the ring and the formation of the desired monobenzyl ester. This method is often preferred as it proceeds with a 1:1 stoichiometry and avoids the formation of the diester byproduct.
Caption: General workflow for the synthesis of Adipic acid monobenzyl ester.
Detailed Experimental Protocol
This protocol is a representative procedure based on general methods for the synthesis of monoesters from anhydrides.
Materials:
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Adipic Anhydride
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Benzyl Alcohol
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Anhydrous Toluene (or other suitable inert solvent)
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Saturated Sodium Bicarbonate (NaHCO3) solution
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Ethyl Acetate
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Anhydrous Magnesium Sulfate (MgSO4)
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Deionized Water
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Silica Gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve adipic anhydride (1 molar equivalent) in anhydrous toluene.
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Addition of Alcohol: Add benzyl alcohol (1.1 molar equivalents) to the solution. The slight excess of the alcohol helps to ensure the complete consumption of the anhydride.
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Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted adipic acid. The aqueous layer is then washed with ethyl acetate.
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Extraction: The combined organic layers are washed with deionized water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Adipic acid monobenzyl ester.
Rationale for Experimental Choices:
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Use of Anhydride: Starting with adipic anhydride ensures a 1:1 reaction with benzyl alcohol, thus preventing the formation of the dibenzyl ester.
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Inert Solvent: Toluene is used as an inert solvent to facilitate the reaction at an elevated temperature without participating in the reaction.
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Aqueous Bicarbonate Wash: The sodium bicarbonate wash is crucial to deprotonate and remove any unreacted adipic acid (which could form from the hydrolysis of the anhydride) into the aqueous phase, simplifying the purification process.
Spectroscopic Characterization
The structural elucidation and confirmation of the synthesized Adipic acid monobenzyl ester are performed using a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of Adipic acid monobenzyl ester is expected to show characteristic signals for the benzyl group and the aliphatic chain of the adipic acid moiety.
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~12.0 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.
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~7.35 ppm (m, 5H): A multiplet representing the five aromatic protons of the benzyl group.
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~5.1 ppm (s, 2H): A sharp singlet corresponding to the two benzylic protons (-CH₂-Ph).
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~2.4 ppm (t, 2H): A triplet for the two protons on the carbon alpha to the ester carbonyl group.
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~2.2 ppm (t, 2H): A triplet for the two protons on the carbon alpha to the carboxylic acid group.
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~1.6 ppm (m, 4H): A multiplet for the four protons on the two central methylene groups of the adipic acid chain.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
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~3300-2500 cm⁻¹ (broad): A very broad absorption band characteristic of the O-H stretching vibration of the carboxylic acid group, often showing hydrogen bonding.
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~3100-3000 cm⁻¹ (weak to medium): C-H stretching vibrations of the aromatic ring.
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~3000-2850 cm⁻¹ (medium): C-H stretching vibrations of the aliphatic methylene groups.
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~1735 cm⁻¹ (strong, sharp): C=O stretching vibration of the ester carbonyl group.
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~1710 cm⁻¹ (strong, sharp): C=O stretching vibration of the carboxylic acid carbonyl group.
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~1600, 1495, 1450 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.
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~1200-1000 cm⁻¹ (strong): C-O stretching vibrations of the ester and carboxylic acid groups.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
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Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound (236.27 g/mol ) should be observed.
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Key Fragmentation Peaks:
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m/z = 91: A prominent peak corresponding to the tropylium ion ([C₇H₇]⁺), which is a characteristic fragment of benzyl-containing compounds.
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m/z = 108: A peak corresponding to the benzyl alcohol radical cation, formed by McLafferty rearrangement.
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Loss of the benzyl group ([M - 91]⁺) or the benzyloxy group ([M - 107]⁺).
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Caption: Logical flow of spectroscopic analysis for structural confirmation.
Applications in Research and Drug Development
Adipic acid monobenzyl ester's bifunctional nature makes it a versatile tool in various scientific domains.
Polymer and Materials Science
As an intermediate, it is utilized in the synthesis of polyesters and polyurethanes.[1] The free carboxylic acid can be polymerized with diols or diamines, while the benzyl ester can be selectively removed later if needed. Its incorporation into polymer backbones can enhance flexibility and durability in coatings and adhesives.[1]
Pharmaceutical Applications
In the pharmaceutical field, Adipic acid monobenzyl ester acts as a crucial building block.[1]
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Drug Formulations: It can be used as a plasticizer in the formulation of drug delivery systems, improving the physical properties of the final product. Adipic acid itself is recognized as a safe food additive (E355) and has been explored as a coformer to improve the pharmaceutical properties of drugs.[5]
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Prodrug Synthesis: The carboxylic acid functionality can be coupled with an active pharmaceutical ingredient (API) containing a hydroxyl or amino group to form a prodrug. The benzyl ester can serve as a lipophilic moiety to enhance membrane permeability, and can be cleaved in vivo to release the active drug.
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Linker Chemistry: In the development of more complex drug conjugates, such as antibody-drug conjugates (ADCs), bifunctional linkers are essential. Adipic acid monobenzyl ester can serve as a precursor to such linkers, where the carboxylic acid is used for conjugation to the drug, and the ester can be deprotected and activated for attachment to the antibody or another targeting moiety.
Conclusion
Adipic acid monobenzyl ester is a valuable and versatile chemical intermediate with a well-defined set of physicochemical properties and a clear path for its synthesis and characterization. Its bifunctional nature, combining a reactive carboxylic acid and a stable benzyl ester, makes it a key building block in polymer chemistry and, more significantly, in the field of drug development. For researchers and scientists, a thorough understanding of its synthesis, spectroscopic signature, and potential applications is crucial for leveraging its full potential in the design of novel materials and therapeutic agents.
References
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chembroad. (2024, November 4). What is the application of adipic acid? Retrieved February 11, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of malonic acid monobenzyl ester. Retrieved February 11, 2026, from [Link]
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Monobenzyl Adipate. (n.d.). Cas no 40542-90-3. Retrieved February 11, 2026, from [Link]
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LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (2025, October 7). RSC Publishing. Retrieved February 11, 2026, from [Link]
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A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. (n.d.). arkat usa. Retrieved February 11, 2026, from [Link]
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ResearchGate. (n.d.). A variety of methods for the synthesis of benzyl esters. Retrieved February 11, 2026, from [Link]
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PubChemLite. (n.d.). Adipic acid monobenzyl ester (C13H16O4). Retrieved February 11, 2026, from [Link]
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INDOFINE Chemical Company. (n.d.). ADIPIC ACID MONOBENZYL ESTER | 40542-90-3. Retrieved February 11, 2026, from [Link]
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MDPI. (2024, November 27). Pimozide and Adipic Acid: A New Multicomponent Crystalline Entity for Improved Pharmaceutical Behavior. Retrieved February 11, 2026, from [Link]
